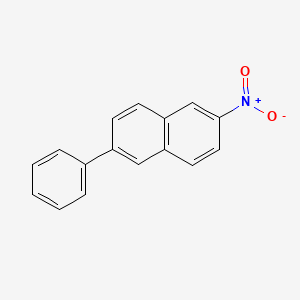

2-Nitro-6-phenylnaphthalene

Beschreibung

2-Nitro-6-phenylnaphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with a nitro (-NO₂) group at the 2-position and a phenyl ring at the 6-position. Nitro-substituted naphthalenes are typically synthesized via electrophilic aromatic substitution or cross-coupling reactions, and they often serve as intermediates in dyes, pharmaceuticals, or organic electronics due to their electron-withdrawing nitro groups and extended π-conjugation . The phenyl substituent at the 6-position may enhance steric bulk and influence solubility or crystallinity.

Eigenschaften

IUPAC Name |

2-nitro-6-phenylnaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO2/c18-17(19)16-9-8-14-10-13(6-7-15(14)11-16)12-4-2-1-3-5-12/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOAQFXMTSWCME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704766 | |

| Record name | 2-Nitro-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103393-05-1 | |

| Record name | 2-Nitro-6-phenylnaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-6-phenylnaphthalene typically involves nitration reactions. One common method is the nitration of 6-phenylnaphthalene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the naphthalene ring.

Industrial Production Methods

Industrial production of 2-Nitro-6-phenylnaphthalene may involve large-scale nitration processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced separation techniques to isolate the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

2-Nitro-6-phenylnaphthalene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin and hydrochloric acid.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group influences the reactivity and orientation of incoming substituents.

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C), tin (Sn) with hydrochloric acid (HCl), and sodium borohydride (NaBH4).

Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products Formed

Reduction: 2-Amino-6-phenylnaphthalene

Substitution: Various substituted derivatives depending on the electrophile used

Oxidation: Oxidized derivatives of the naphthalene ring

Wissenschaftliche Forschungsanwendungen

2-Nitro-6-phenylnaphthalene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for the preparation of dyes and pigments.

Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-Nitro-6-phenylnaphthalene and its derivatives often involves the interaction of the nitro group with biological targets. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The specific molecular targets and pathways depend on the derivative and the context of its use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following comparison focuses on structurally and functionally related nitro-aromatic compounds, drawing from available evidence and inferred properties:

Structural and Functional Analogues

Key Differences and Implications

- Solubility and Reactivity: The butoxy group in 2-butoxy-6-(4-nitrophenyl)naphthalene likely increases solubility in organic solvents compared to the non-polar phenyl group in 2-nitro-6-phenylnaphthalene .

- Toxicity and Safety: Nitro-aromatic compounds like 1-Methoxy-2-nitrobenzene are associated with respiratory irritation and environmental persistence .

Synthetic Utility :

Research Findings and Data Gaps

- Thermal Stability : Nitro groups generally decrease thermal stability. For example, 2-Nitro-1,1'-biphenyl decomposes above 200°C, suggesting similar limitations for 2-nitro-6-phenylnaphthalene .

- Spectroscopic Properties : Nitro-substituted naphthalenes exhibit strong absorption in the UV-Vis range (e.g., λmax ~350 nm), which is critical for optoelectronic applications .

Unresolved Questions :

- No toxicity or ecotoxicity data exist for 2-nitro-6-phenylnaphthalene, necessitating further study .

- Synthetic yields and purification methods for this compound remain undocumented in the provided evidence.

Biologische Aktivität

2-Nitro-6-phenylnaphthalene is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological effects, mechanisms of action, structure-activity relationships (SAR), and potential applications in drug development.

Overview of 2-Nitro-6-phenylnaphthalene

2-Nitro-6-phenylnaphthalene is a nitro-substituted derivative of phenylnaphthalene, which is notable for its potential as an anticancer and antimicrobial agent. The nitro group plays a crucial role in the compound's reactivity and biological interactions. The compound's derivatives have been studied extensively for their cytotoxic properties against various cancer cell lines and their ability to inhibit microbial growth.

The biological activity of 2-Nitro-6-phenylnaphthalene is primarily attributed to the following mechanisms:

- Bioreduction : The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular macromolecules, leading to cytotoxic effects.

- Apoptosis Induction : Compounds related to 2-Nitro-6-phenylnaphthalene have been shown to induce apoptosis in cancer cells through various pathways, including activation of caspases and modulation of Bcl-2 family proteins .

- Cell Cycle Arrest : Studies indicate that derivatives can cause cell cycle arrest at specific phases (e.g., S phase) by altering the expression levels of cyclins and cyclin-dependent kinases (CDKs) .

Structure-Activity Relationships (SAR)

Research has demonstrated that modifications to the structure of 2-Nitro-6-phenylnaphthalene significantly affect its biological activity. Key findings include:

- Hydroxyl Substituents : The introduction of hydroxyl groups at specific positions on the naphthalene ring enhances cytotoxicity. For instance, compounds with hydroxyl groups at the C-6 and C-7 positions exhibit increased activity against breast cancer cell lines such as MCF-7 .

| Compound | Position of Hydroxyl Group | IC50 (µM) against MCF-7 |

|---|---|---|

| PNAP-6h | C-6, C-7 | 4.8 |

| PNAP-1 | None | Higher IC50 |

Case Studies

-

Cytotoxicity Against MCF-7 Cells :

A study evaluated various derivatives of 2-nitrophenyl compounds for their cytotoxic effects on MCF-7 breast cancer cells. The most potent compound, 6,7-dihydroxy-2-(4'-hydroxyphenyl)naphthalene (PNAP-6h), demonstrated an IC50 value of 4.8 µM and induced significant morphological changes indicative of apoptosis . -

Antimicrobial Activity :

The antimicrobial properties of 2-Nitro-6-phenylnaphthalene derivatives were assessed against several bacterial strains. Notably, certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 55 µM against Staphylococcus aureus, indicating potential use as antimicrobial agents .

Research Findings

Recent studies have highlighted the multifaceted biological activities associated with 2-Nitro-6-phenylnaphthalene:

- Anticancer Properties : Research indicates that this compound can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle regulation.

- Antimicrobial Effects : The compound has shown promise in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in antimicrobial drug development .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-Nitro-6-phenylnaphthalene with high purity?

- Methodological Answer : Synthesis typically involves nitration of 6-phenylnaphthalene using mixed acid (HNO₃/H₂SO₄). To ensure purity, optimize reaction conditions (temperature, stoichiometry) and employ chromatographic purification (e.g., column chromatography with silica gel). Confirm purity via melting point analysis and high-resolution mass spectrometry (HRMS). While direct synthesis protocols for this compound are not detailed in the provided evidence, analogous nitration strategies for substituted naphthalenes are standard in organic synthesis .

Q. How can spectroscopic techniques (e.g., NMR, IR) characterize the structural and electronic properties of 2-Nitro-6-phenylnaphthalene?

- Methodological Answer : Use H and C NMR to assign proton and carbon environments, noting deshielding effects from the nitro group. IR spectroscopy identifies NO₂ stretching vibrations (~1520–1350 cm⁻¹). UV-Vis analysis reveals π→π* transitions influenced by conjugation between the nitro and phenyl groups. Cross-reference spectral data with computational models (e.g., DFT) to validate electronic properties .

Q. What in vitro assays are suitable for preliminary toxicity screening of 2-Nitro-6-phenylnaphthalene?

- Methodological Answer : Employ cell viability assays (MTT, ATP luminescence) in hepatic (HepG2) and pulmonary (A549) cell lines. Assess oxidative stress markers (ROS, glutathione depletion) and genotoxicity via comet assays or γH2AX foci detection. Follow OECD guidelines for reproducibility, and include positive/negative controls to mitigate experimental bias .

Advanced Research Questions

Q. How can conflicting data on the environmental persistence of 2-Nitro-6-phenylnaphthalene be resolved?

- Methodological Answer : Conduct a systematic review using inclusion criteria (e.g., exposure routes, degradation half-lives) aligned with frameworks like Table B-1 . Apply meta-analysis to quantify heterogeneity across studies. Prioritize studies with low risk of bias (per Table C-6/C-7 ) and validate findings through controlled photodegradation experiments under simulated environmental conditions (UV light, varying pH) .

Q. What experimental designs minimize bias in chronic toxicity studies of 2-Nitro-6-phenylnaphthalene?

- Methodological Answer : Implement randomized dose allocation and blinded outcome assessments to reduce bias (see Table C-7 ). Use species-specific pharmacokinetic models to determine relevant exposure levels. Include sham controls and histopathological evaluations across multiple organs. Rate study confidence using the four-question framework ( ), ensuring ≥3 "yes" responses for moderate confidence .

Q. How can mechanistic studies elucidate the metabolic pathways of 2-Nitro-6-phenylnaphthalene in mammalian systems?

- Methodological Answer : Use radiolabeled C-2-Nitro-6-phenylnaphthalene to track metabolites in vivo (rodent models). Combine LC-MS/MS with enzymatic assays (e.g., CYP450 isoforms) to identify phase I/II metabolites. Corrogate findings with genomic data (RNA-seq) to assess metabolic pathway activation. Address data gaps per CERCLA Section 104(i)(5) requirements .

Q. What strategies reconcile discrepancies in reported genotoxicity of nitroaromatic compounds like 2-Nitro-6-phenylnaphthalene?

- Methodological Answer : Perform comparative analyses using standardized assays (Ames test, micronucleus assay) across multiple labs. Evaluate study quality via risk-of-bias tools (Table C-6 ). Investigate confounding factors (e.g., impurity profiles, solvent interactions) and apply weight-of-evidence approaches to classify genotoxic potential .

Data Gaps and Future Directions

- Priority Research Needs :

- Dose-response relationships for chronic exposure across multiple species (see Section 6.2 ).

- Environmental fate modeling integrating biodegradation and bioaccumulation data.

- Multi-omics studies to map systemic toxicity mechanisms (transcriptomics, metabolomics).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.